molecular formula C12H20N4O3 B8369866 N-hexyl-5-methylamino-2,4-dioxo-pyrimidine-1-carboxamide

N-hexyl-5-methylamino-2,4-dioxo-pyrimidine-1-carboxamide

Cat. No.: B8369866
M. Wt: 268.31 g/mol
InChI Key: AKFJHMZDHFEJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexyl-5-methylamino-2,4-dioxo-pyrimidine-1-carboxamide is a useful research compound. Its molecular formula is C12H20N4O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

N-hexyl-5-(methylamino)-2,4-dioxopyrimidine-1-carboxamide

InChI

InChI=1S/C12H20N4O3/c1-3-4-5-6-7-14-11(18)16-8-9(13-2)10(17)15-12(16)19/h8,13H,3-7H2,1-2H3,(H,14,18)(H,15,17,19)

InChI Key

AKFJHMZDHFEJLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)N1C=C(C(=O)NC1=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(Benzyl(methyl)amino)-N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide(0.10 g, 0.28 mmol) was dissolved in EtOAc (30 mL) and hydrogenated in an H-Cube apparatus (using 10% Pd/C as catalyst, 1 bar hydrogen pressure, at 40° C.). The reaction mixture was concentrated under reduced pressure. The crude was purified by column chromatography using SI (2 g) cartridge (cyclohexane:EtOAc 85:15) to afford the title compound (0.02 g, 27%) as white powder. 1H NMR (400 MHz, DMSO-d6): δ 0.78-0.99 (m, 3H), 1.17-1.36 (m, 6H), 1.50 (dd, J=14.0, 7.0 Hz, 2H), 2.57 (s, 3H), 3.27 (dd, J=5.7, 6.9 Hz, 2H), 5.01 (s, 1H), 7.05 (s, 1H), 9.32 (t, J=5.7 Hz, 1H), 11.87 (s, 1H). 13C NMR (101 MHz, CDCl3): δ 13.85, 21.96, 25.89, 28.71, 29.70, 30.82, 40.21, 106.74, 126.49, 150.01, 150.68, 160.01. MS (ESI) m/z: 267 [M-H]−.
Name
5-(Benzyl(methyl)amino)-N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
27%

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